molecular formula C20H32N2O B4058263 1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)-1-propanol

1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)-1-propanol

Cat. No. B4058263
M. Wt: 316.5 g/mol
InChI Key: BVKFZRBXGUWRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)-1-propanol is a chemical compound that has shown potential in scientific research. It is a member of the class of compounds known as beta-blockers and has been studied for its effects on the cardiovascular system.

Scientific Research Applications

Synthesis and Neuropharmacology

  • Synthetic Pathways and CNS Depressants : The compound has been studied in the context of synthesizing various 1-arylcyclohexylamines, initially aimed at evaluating their potential as central nervous system depressants. One notable compound, 1-(1-phenylcyclohexyl)piperidine, was prepared through a process involving the replacement of the cyano group by phenyl using phenylmagnesium bromide, tested for its cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).

  • NMDA Receptor Antagonists for Neuroprotection : Research has identified derivatives of this compound as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering promising neuroprotective properties without the psychomotor stimulant effects associated with nonselective competitive and channel-blocking NMDA antagonists. This indicates potential applications in protecting neurons from glutamate toxicity (Chenard et al., 1995).

Enzymatic Synthesis

  • Chiral Intermediates for Antidepressants : The compound 3-chloro-1-phenyl-1-propanol, used as a chiral intermediate in synthesizing antidepressant drugs, showcases the utility of microbial reductases in producing enantiomerically pure substances. This research highlights an enzymatic method for achieving high enantiomeric excess, demonstrating the compound's relevance in medicinal chemistry (Choi et al., 2010).

Material Science

  • Polyurethane and Polymer Research : The synthesis of polymers derived from bipiperidine and its applications in creating nematic polyurethanes indicates the compound's utility in material science, especially in enhancing the thermal and mechanical properties of materials for various applications. This research contributes to understanding the compound's role in developing advanced materials with specific structural and functional properties (Kricheldorf & Awe, 1989).

properties

IUPAC Name

1-phenyl-3-piperidin-1-yl-2-(piperidin-1-ylmethyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c23-20(18-10-4-1-5-11-18)19(16-21-12-6-2-7-13-21)17-22-14-8-3-9-15-22/h1,4-5,10-11,19-20,23H,2-3,6-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKFZRBXGUWRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2CCCCC2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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